molecular formula C6H8Cl2O2 B033324 Adipoyl chloride CAS No. 111-50-2

Adipoyl chloride

Cat. No. B033324
CAS RN: 111-50-2
M. Wt: 183.03 g/mol
InChI Key: PWAXUOGZOSVGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Adipoyl chloride is typically synthesized from adipic acid through a chlorination process that involves thionyl chloride or phosphorus pentachloride. This transformation is critical for subsequent polymerization reactions, as illustrated in the synthesis of polyesters and other polymeric materials (Huskić & Žigon, 2001; Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of adipoyl chloride, characterized by its reactive acyl chloride groups at both ends of a flexible alkane chain, facilitates a wide range of chemical reactions. Structural elucidation techniques, such as X-ray diffraction and NMR spectroscopy, have been employed to determine its configuration and reactivity (Smith & Raymond, 1980).

Chemical Reactions and Properties

Adipoyl chloride undergoes various chemical reactions, including polymerization and cross-linking, to form complex polymeric structures. Its reactivity with diols and diamines leads to the formation of polyesters and polyamides, respectively, which are materials with significant industrial applications. The compound's chemical behavior under different conditions has been a subject of study, revealing insights into its reactivity and the mechanisms underlying its polymerization processes (Çetinkaya et al., 2022).

Physical Properties Analysis

The physical properties of adipoyl chloride, such as melting and boiling points, solubility in organic solvents, and volatility, are crucial for its handling and application in chemical synthesis. Studies have focused on these aspects to optimize conditions for its use in polymer production and other chemical processes (Kar et al., 2011).

Chemical Properties Analysis

The chemical properties of adipoyl chloride, including its reactivity with nucleophiles, susceptibility to hydrolysis, and role in step-growth polymerization, are central to its utility in synthetic chemistry. Research has explored these properties in depth, offering insights into the efficient synthesis of polymers and co-polymers with tailored properties (Bratychak et al., 2019).

Scientific Research Applications

  • Synthesis of Cellulose Adipate Esters : Adipoyl chloride is used in the synthesis of cellulose adipate esters, which have potential as biopolymers for drug delivery and applications requiring water dispersion or swelling (Kar, Liu, & Edgar, 2011).

  • Production of Polythioesters : It is utilized in producing new polythioesters through interfacial polycondensation with bis-4-mercaptophenyl/ether and other aliphatic acid dichlorides (Podkościelny & Wdowicka, 1983).

  • Synthesis of Macrocyclic Ether-Esters : Adipoyl chloride aids in synthesizing macrocyclic ether-esters, like 1,4,7,10,13-pentaoxacyclohexadecane-14,16-dione (Thompson et al., 1977).

  • Preparation of Linear Polythioesters : It is used in the preparation of linear polythioesters by polycondensation with various aliphatic acid dichlorides (Podkościelny & Kowalewska, 1984).

  • Catalysis in Polycondensation Reactions : Adipoyl chloride serves as a catalyst in polycondensation reactions of ferrocene with terephthaloyl and succinyl chlorides, producing polymers with molecular weights of 3000-7000 (AsaharaTeruzo, MitsuhashiKeiryo, & IchikawaYohsuke, 1971).

  • Synthesis of Macrocyclic Polyesters : It's used in synthesizing macrocyclic polyesters from polycondensation of 2-stanna-1,3-dioxepane with dicarboxylic acid chlorides (Kricheldorf, Langanke, Spickermann, & Schmidt, 1999).

  • Initiation of Block Copolymers : Adipoyl chloride is employed as an initiator for block copolymers' preparation by a free radical mechanism (Hazer, 1987).

  • Polymerization to Produce Poly(ethylene adipate) : It's used in the synthesis of cyclic oligo(ethylene adipate)s, which are polymerized to create poly(ethylene adipate), a green aliphatic polyester (Lu et al., 2017).

  • Synthesis of Side-Chain Polyesters : Adipoyl chloride, combined with α-(bis(2-hydroxyethyl)amino)-ω-(4'-methoxybiphenyl-4-oxy) alkanes, can synthesize side-chain polyesters with varying spacer lengths (Huskić & Žigon, 2001).

  • Preparation of Polyamides with High Fluorescent Intensity : Its polycondensation with ethidium bromide yields a new polyamide with high fluorescent intensity and a blue-shift in the absorption band (Fukushima, 2001).

Safety And Hazards

Adipoyl chloride is a combustible liquid. It may be fatal if swallowed and enters airways. It is suspected of damaging fertility or the unborn child. It causes skin irritation and may cause damage to organs through prolonged or repeated exposure. It may cause drowsiness or dizziness. It causes serious eye damage and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

hexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAXUOGZOSVGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059402
Record name Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pungent odor; [Alfa Aesar MSDS]
Record name Hexanedioyl dichloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14629
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Adipoyl chloride

CAS RN

111-50-2
Record name Adipoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioyl dichloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adipoyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adipoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CW7C2XXR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Adipoyl chloride
Reactant of Route 2
Adipoyl chloride
Reactant of Route 3
Adipoyl chloride
Reactant of Route 4
Reactant of Route 4
Adipoyl chloride
Reactant of Route 5
Adipoyl chloride
Reactant of Route 6
Adipoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.